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Compound of Interest

Compound Name: Diclofenac isopropyl ester

Cat. No.: B602264 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Diclofenac
isopropyl ester (propan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate), a significant derivative

of the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac. While specific

experimental spectra for this ester are not readily available in the public domain, this document

outlines the expected spectral characteristics based on its chemical structure and available

data for the parent compound. It also details the standard experimental protocols for acquiring

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.

Physicochemical Properties
Property Value Source

Molecular Formula C₁₇H₁₇Cl₂NO₂ [1][2][3]

Molecular Weight 338.23 g/mol [1][2][4]

CAS Number 66370-79-4 [1][2][4]

IUPAC Name
propan-2-yl 2-[2-(2,6-

dichloroanilino)phenyl]acetate
[1]
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The following tables summarize the predicted spectral data for Diclofenac isopropyl ester.
These predictions are based on the known spectral data of Diclofenac and the expected

influence of the isopropyl ester group.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Predicted Spectrum in CDCl₃

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.30 d 2H Ar-H

~7.10 t 1H Ar-H

~7.00 d 1H Ar-H

~6.90 t 2H Ar-H

~6.50 d 1H Ar-H

~5.00 sept 1H -CH(CH₃)₂

~3.80 s 2H -CH₂-COO-

~1.25 d 6H -CH(CH₃)₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
Predicted Spectrum in CDCl₃

| Chemical Shift (δ) ppm | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~172 | C=O | Ester

Carbonyl | | ~143 | C | Aromatic C-N | | ~137 | C | Aromatic C-Cl | | ~131 | CH | Aromatic CH | |

~129 | CH | Aromatic CH | | ~128 | C | Aromatic C | | ~127 | CH | Aromatic CH | | ~124 | CH |

Aromatic CH | | ~120 | CH | Aromatic CH | | ~118 | CH | Aromatic CH | | ~68 | CH | -CH(CH₃)₂ | |

~39 | CH₂ | -CH₂-COO- | | ~22 | CH₃ | -CH(CH₃)₂ |
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Mass Spectrometry (MS)
Predicted Electron Ionization (EI) Fragmentation

m/z Interpretation

337/339/341
[M]⁺ Molecular ion peak (showing isotopic

pattern for two chlorine atoms)

295/297/299
[M - C₃H₆]⁺ Loss of propene from the isopropyl

group

278/280
[M - COOCH(CH₃)₂]⁺ Loss of the isopropyl

acetate group

242/244
[Fragment from cleavage of the phenylacetic

acid moiety]

214/216 [Fragment from further cleavage]

Infrared (IR) Spectroscopy
Predicted Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Functional Group

~3300 N-H Stretch Secondary Amine

~3050 C-H Stretch Aromatic

~2980 C-H Stretch Aliphatic (isopropyl)

~1735 C=O Stretch Ester

~1580, 1500, 1450 C=C Stretch Aromatic Ring

~1250 C-O Stretch Ester

~750 C-Cl Stretch Aryl Halide

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are detailed methodologies for the key experiments cited for the characterization

of a small organic molecule like Diclofenac isopropyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Accurately weigh 5-10 mg of Diclofenac isopropyl ester.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a standard 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is typically used.

Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon-13 frequency.

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each

unique carbon atom.

A longer relaxation delay and a higher number of scans are generally required due to the

lower natural abundance and smaller gyromagnetic ratio of ¹³C.

Data Processing:
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The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.

Phase and baseline corrections are applied.

The chemical shifts of the peaks are referenced to the internal standard.

Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Sample Preparation Data Acquisition

Data Processing

Diclofenac Isopropyl Ester

Dissolve in NMR TubeDeuterated Solvent (e.g., CDCl3)

Internal Standard (TMS)

NMR Spectrometer ¹H NMR Acquisition

¹³C NMR Acquisition

Free Induction Decay (FID) Fourier Transform Phase & Baseline Correction Spectral Analysis

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron

Ionization - EI or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-

Flight).

Sample Preparation (for ESI):
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Prepare a dilute solution of Diclofenac isopropyl ester (approximately 1 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

The solution may be introduced directly via infusion or through a liquid chromatography (LC)

system.

Data Acquisition (ESI):

The sample solution is introduced into the ESI source where it is nebulized and ionized.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

For fragmentation analysis (MS/MS), a precursor ion is selected and subjected to collision-

induced dissociation (CID) to generate product ions.

Data Analysis:

The mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺ for

ESI, M⁺ for EI).

The fragmentation pattern is interpreted to deduce the structure of the molecule.

The isotopic distribution pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl) is analyzed

to confirm their presence.
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Sample Preparation

Mass Analysis

Data Interpretation

Diclofenac Isopropyl Ester Prepare Dilute Solution

Solvent (e.g., Methanol)

Ionization Source (e.g., ESI) Mass Analyzer Detector Mass Spectrum

Molecular Weight ID

Fragmentation Analysis

Click to download full resolution via product page

Mass Spectrometry Experimental Workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid Diclofenac isopropyl ester sample directly onto the ATR

crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

A background spectrum of the empty ATR crystal is recorded.
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The sample spectrum is then recorded. The instrument passes an infrared beam through the

ATR crystal, and the evanescent wave interacts with the sample.

The detector measures the transmitted infrared radiation.

Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Analysis:

The sample spectrum is ratioed against the background spectrum to produce the final

infrared spectrum (absorbance or transmittance vs. wavenumber).

The characteristic absorption bands are identified and assigned to specific functional groups

and bond vibrations within the molecule.

Sample Preparation Data Acquisition Data Analysis

Clean ATR Crystal Place Sample on Crystal Apply Pressure Record Background Spectrum Record Sample Spectrum Process Spectrum Identify Absorption Bands Assign Functional Groups

Click to download full resolution via product page

FTIR Spectroscopy Experimental Workflow.

This technical guide provides a foundational understanding of the spectral characteristics of

Diclofenac isopropyl ester. For definitive structural confirmation and quality control, it is

recommended to acquire experimental data on a purified sample and compare it with the

predicted values presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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